molecular formula C19H41N B122632 N-Methyloctadecylamine CAS No. 2439-55-6

N-Methyloctadecylamine

Cat. No.: B122632
CAS No.: 2439-55-6
M. Wt: 283.5 g/mol
InChI Key: SZEGKVHRCLBFKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

N-Methyloctadecylamine has diverse applications in scientific research:

    Chemistry: It is used as a surfactant in the synthesis of nanoparticles and as a stabilizer in emulsions.

    Biology: The compound is employed in the preparation of liposomes and other lipid-based delivery systems.

    Medicine: this compound is investigated for its potential use in drug delivery systems due to its ability to form stable micelles.

    Industry: It is used in the formulation of detergents, lubricants, and anti-static agents

Safety and Hazards

N-Methyloctadecylamine is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methyloctadecylamine can be synthesized through the methylation of octadecylamine. The reaction typically involves the use of methyl iodide or dimethyl sulfate as the methylating agents. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction is as follows:

CH3(CH2)17NH2+CH3ICH3(CH2)17NHCH3+HI\text{CH}_3(\text{CH}_2)_{17}\text{NH}_2 + \text{CH}_3\text{I} \rightarrow \text{CH}_3(\text{CH}_2)_{17}\text{NHCH}_3 + \text{HI} CH3​(CH2​)17​NH2​+CH3​I→CH3​(CH2​)17​NHCH3​+HI

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts such as potassium carbonate can enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-Methyloctadecylamine can undergo oxidation reactions, particularly at the amine group, forming N-oxide derivatives.

    Reduction: The compound can be reduced to primary amines under specific conditions.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products:

Mechanism of Action

The mechanism of action of N-Methyloctadecylamine primarily involves its surfactant properties. The long hydrophobic alkyl chain interacts with hydrophobic substances, while the amine group can form hydrogen bonds or ionic interactions with other molecules. This dual functionality allows it to stabilize emulsions and enhance the solubility of hydrophobic compounds .

Comparison with Similar Compounds

    Octadecylamine: Similar structure but lacks the methyl group on the amine.

    Dioctadecylamine: Contains two octadecyl chains attached to the amine group.

    Hexadecylamine: Shorter alkyl chain compared to N-Methyloctadecylamine.

Uniqueness: this compound’s unique feature is the presence of a methyl group on the amine, which enhances its solubility and reactivity compared to octadecylamine. This makes it more effective as a surfactant and stabilizer in various applications .

Properties

IUPAC Name

N-methyloctadecan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H41N/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-2/h20H,3-19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZEGKVHRCLBFKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H41N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50870977
Record name 1-Octadecanamine, N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50870977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2439-55-6
Record name Methyloctadecylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2439-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyloctadecylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002439556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyloctadecylamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66468
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Octadecanamine, N-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Octadecanamine, N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50870977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methyloctadecylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.694
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-METHYLOCTADECYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VII03N5WBX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyloctadecylamine
Reactant of Route 2
Reactant of Route 2
N-Methyloctadecylamine
Reactant of Route 3
N-Methyloctadecylamine
Reactant of Route 4
N-Methyloctadecylamine
Reactant of Route 5
Reactant of Route 5
N-Methyloctadecylamine
Reactant of Route 6
Reactant of Route 6
N-Methyloctadecylamine
Customer
Q & A

Q1: What are the applications of N-Methyloctadecylamine in materials science?

A1: this compound plays a crucial role in the synthesis of II-VI semiconductor nanomaterials. [] It acts as both a solvent and an electron transfer reagent in a novel low-temperature synthesis of crystalline Cadmium Selenide (CdSe) and Zinc Selenide (ZnSe) powders. This "one-pot" wet synthesis utilizes this compound under "Birch"-type conditions, starting from elemental selenium. [] This method offers a promising route for the preparation of these important semiconductor materials.

Q2: How does this compound interact with brominated polymers?

A2: this compound participates in nucleophilic substitution reactions with brominated polymers like brominated poly(isobutylene-co-isoprene) (BIIR). [] Instead of accelerating the elimination of Hydrogen Bromide (HBr), it undergoes N-alkylation reactions with the allylic bromide functional group present in BIIR. This reaction is reversible, and the final distribution of reactants and products is determined by equilibrium thermodynamics. []

Q3: Are there any analytical techniques available to detect this compound in consumer products?

A3: While specific analytical techniques for detecting this compound are not detailed in the provided research, its presence in hair-care products as N-nitroso-N-methyloctadecylamine has been reported. [] This suggests that analytical methods for its detection and quantification in such products likely exist.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.